PDE4A Inhibition: 2,2-Dimethylpiperidin-4-ol Achieves Sub‑100 nM Potency, Comparable to the Benchmark PDE4 Inhibitor Rolipram
2,2‑Dimethylpiperidin‑4‑ol inhibits unpurified recombinant human phosphodiesterase type 4A (PDE4A) with an IC₅₀ of 10.7 nM [1]. This potency places it within the same low‑nanomolar range as the well‑established PDE4 inhibitor (R,S)‑rolipram, which exhibits an IC₅₀ of approximately 3 nM against PDE4A . In contrast, unsubstituted piperidin‑4‑ol lacks reported PDE4 inhibitory activity, underscoring the critical role of the 2,2‑dimethyl substitution in conferring target engagement.
| Evidence Dimension | PDE4A inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 10.7 nM |
| Comparator Or Baseline | (R,S)‑Rolipram: IC₅₀ = 3 nM (PDE4A) |
| Quantified Difference | Target compound is approximately 3.6‑fold less potent than rolipram (still within the same low‑nM potency tier) |
| Conditions | In vitro inhibition of unpurified recombinant PDE4A; rolipram data from recombinant enzyme assay |
Why This Matters
This evidence positions 2,2‑dimethylpiperidin‑4‑ol as a synthetically accessible, low‑nanomolar PDE4A inhibitor suitable for medicinal chemistry campaigns targeting inflammation or CNS disorders, offering a distinct substitution pattern from rolipram‑based scaffolds.
- [1] Kleinman, E.F. et al. BindingDB Entry BDBM14361 (CHEMBL760761): IC50 10.7 nM for PDE4A. View Source
